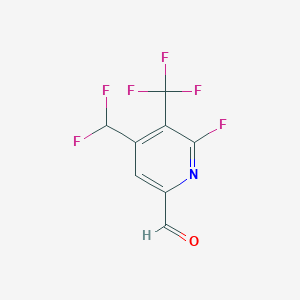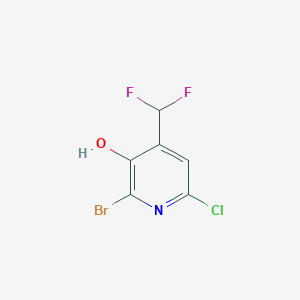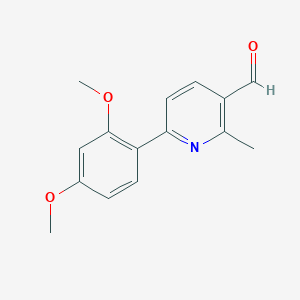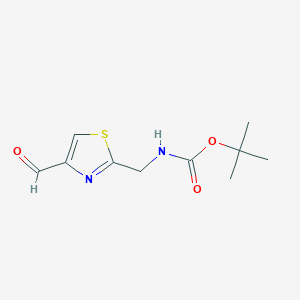
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde is a fluorinated organic compound that belongs to the class of picolinaldehydes. This compound is characterized by the presence of difluoromethyl, fluoro, and trifluoromethyl groups attached to a picolinaldehyde core. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and lipophilicity, making such compounds valuable in pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde can be achieved through various synthetic routes. One common method involves the selective defluorination of trifluoromethyl-substituted intermediates. This process typically employs base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. The resulting cyclized difluoromethyl-substituted arylimidazolidinone products are subsequently converted to difluoromethyl-substituted aldehydes by reduction and hydrolysis .
Industrial production methods for this compound may involve large-scale defluorination processes using specialized reagents and catalysts to ensure high yields and purity. The use of metal-based methods and radical chemistry has also been explored for the efficient synthesis of difluoromethylated compounds .
Analyse Des Réactions Chimiques
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of agrochemicals and materials with improved properties
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group, in particular, provides opportunities for unusual C-H hydrogen-bonding interactions, making it a versatile bioisostere for other functionalities. This compound can modulate the biological activity of target enzymes and receptors, leading to its potential use in drug development .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)picolinaldehyde include:
4-(Trifluoromethyl)phenol: Another fluorinated compound with a trifluoromethyl group attached to a phenol ring.
Difluoroalkanes: Compounds with difluoromethyl groups attached to alkane backbones.
Trifluoromethyl-containing compounds: A broad class of compounds with trifluoromethyl groups that exhibit similar properties and applications.
The uniqueness of this compound lies in its combination of difluoromethyl, fluoro, and trifluoromethyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H3F6NO |
|---|---|
Poids moléculaire |
243.11 g/mol |
Nom IUPAC |
4-(difluoromethyl)-6-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H3F6NO/c9-6(10)4-1-3(2-16)15-7(11)5(4)8(12,13)14/h1-2,6H |
Clé InChI |
RFCMYJOBINUNMK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=C1C(F)F)C(F)(F)F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11785648.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11785654.png)







![3-Chloro-7-(1H-1,2,3-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785711.png)


